1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt
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Overview
Description
1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes multiple functional groups such as cyano, diethyl, and sulfobutyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt involves multiple steps, starting with the preparation of the benzimidazole core. Common synthetic routes include the cyclocarbonylation of 1,2-diaminobenzenes and the transformation of benzimidazolium salts . The reaction conditions often require the use of catalysts such as palladium or nickel complexes, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption . The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds .
Scientific Research Applications
1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the polymerization of tubulin, disrupting cell division and leading to cell death . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-: Another benzimidazole derivative with similar biological activities.
1,2,4-Trisubstituted 1H-imidazoles: Compounds with similar structural motifs and applications in medicinal chemistry.
Benzimidazolone derivatives: Known for their diverse biological activities, including antidiabetic and antifungal properties.
Uniqueness
1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H32N6O3S |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
4-[6-cyano-2-[(E,3Z)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H32N6O3S/c1-4-32-24-14-12-22(20-30)18-26(24)34(6-3)28(32)10-9-11-29-33(5-2)25-15-13-23(21-31)19-27(25)35(29)16-7-8-17-39(36,37)38/h9-15,18-19H,4-8,16-17H2,1-3H3 |
InChI Key |
YWYCGJBGMVFFMH-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C\C=C\C3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
Origin of Product |
United States |
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